tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate
Overview
Description
tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is an organic compound that features a trifluoromethyl group, a phenoxy group, and a phenylpropylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 4-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.
Coupling with Phenylpropylcarbamate: The phenoxy intermediate is then coupled with a phenylpropylcarbamate derivative using a suitable coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
tert-Butyl Protection: Finally, the tert-butyl group is introduced through a protection step using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The phenoxy and phenylpropylcarbamate moieties contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-chlorophenoxy)-3-phenylpropylcarbamate
- tert-Butyl 3-(4-methylphenoxy)-3-phenylpropylcarbamate
- tert-Butyl 3-(4-fluorophenoxy)-3-phenylpropylcarbamate
Uniqueness
tert-Butyl (3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO3/c1-20(2,3)28-19(26)25-14-13-18(15-7-5-4-6-8-15)27-17-11-9-16(10-12-17)21(22,23)24/h4-12,18H,13-14H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLBIWFELXCZGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123695 | |
Record name | Carbamic acid, [3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257892-44-7 | |
Record name | Carbamic acid, [3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=257892-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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